Whitlockite
Description
Properties
CAS No. |
14358-97-5 |
|---|---|
Molecular Formula |
Ca9FeH2MgO32P8 |
Molecular Weight |
1202.626 |
IUPAC Name |
nonacalcium;magnesium;hydrogen phosphate;iron(2+);hexaphosphate |
InChI |
InChI=1S/9Ca.Fe.Mg.8H3O4P/c;;;;;;;;;;;8*1-5(2,3)4/h;;;;;;;;;;;8*(H3,1,2,3,4)/q11*+2;;;;;;;;/p-22 |
InChI Key |
CVPJXKJISAFJDU-UHFFFAOYSA-A |
SMILES |
OP(=O)([O-])[O-].OP(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Fe+2] |
Origin of Product |
United States |
Scientific Research Applications
Biomedical Applications
1.1 Bone Regeneration
Whitlockite has shown promising results as a biomaterial for bone regeneration. Several studies have demonstrated its superior osteoconductivity compared to traditional materials like hydroxyapatite (HA) and beta-tricalcium phosphate (β-TCP).
-
Case Study: Spinal Fusion Model
A study investigated the efficacy of this compound in a mouse spinal fusion model, revealing that this compound significantly enhanced bone remodeling and formation. The results indicated higher expression levels of osteogenic genes and improved new bone connectivity and thickness compared to HA and β-TCP . - Table 1: Comparative Analysis of Bone Regeneration Materials
| Material | New Bone Formation | Osteogenic Gene Expression | Vascularization |
|---|---|---|---|
| This compound | High | Higher than HA and β-TCP | Enhanced |
| Hydroxyapatite | Moderate | Moderate | Standard |
| β-Tricalcium Phosphate | Low | Lower than WH | Limited |
1.2 Hemostatic Applications
Recent research has identified calcium magnesium phosphate-based this compound as a promising candidate for hemostatic applications. Its biocompatibility and ability to promote rapid tissue regeneration make it suitable for use in wound dressings and surgical applications .
1.3 Composite Materials
This compound has been incorporated into polymeric matrices, such as polyvinyl alcohol (PVA) and gelatin, to enhance mechanical properties and bioactivity. Studies have shown that composites with up to 7% this compound exhibit increased tensile strength, making them ideal for various biomedical applications .
Material Science Applications
2.1 Synthesis of this compound Composites
The preparation of this compound-based composites has been explored extensively. For instance, a study utilized a solvent casting approach to synthesize PVA/gelatin composites with incorporated this compound nanoparticles. The physicochemical characterization confirmed the successful integration of this compound into the polymer matrix, enhancing its mechanical properties .
2.2 Structural Analysis
This compound's crystalline structure has been studied using techniques like X-ray diffraction (XRD) and scanning electron microscopy (SEM). These analyses provide insights into its phase composition and morphology, which are crucial for optimizing its application in various fields .
Geological Applications
3.1 Petrographic Studies
This compound is also significant in geological studies, particularly in the analysis of kimberlitic rocks. Its presence can indicate specific geochemical conditions during rock formation. The Rietveld refinement method applied in X-ray diffraction studies has improved the identification of this compound within complex mineral matrices .
- Table 2: Mineral Composition Analysis in Kimberlitic Rocks
| Mineral | Abundance (%) |
|---|---|
| This compound | Varies |
| Forsterite | High |
| Enstatite | Moderate |
| Hedenbergite | Low |
Comparison with Similar Compounds
Hydroxyapatite (HAp, Ca₁₀(PO₄)₆(OH)₂)
- Structure and Stability: HAp has a hexagonal (P6₃/m) or monoclinic structure with larger unit cells (a = 9.42 Å, c = 6.88 Å) . Unlike HAp, whitlockite lacks a hydroxyl channel and is stable under acidic conditions (pH < 4.5), resisting osteoclast-driven resorption .
- Biological Role :
HAp dominates mature bone, while this compound is transient, transforming into HAp during mineralization. This compound releases Mg²⁺ and PO₄³⁻ ions, promoting osteoblast proliferation and protein adsorption . - Synthesis :
HAp precipitates at neutral pH, whereas this compound requires acidic conditions (pH ~4–5) and excess Mg²⁺ to inhibit HAp nucleation .
Table 1: Key Differences Between this compound and HAp
β-Tricalcium Phosphate (β-TCP, Ca₃(PO₄)₂)
- Structural Similarities :
Both β-TCP and this compound share the R3c space group. However, β-TCP lacks Mg²⁺ and has larger lattice parameters (a = 10.439 Å, c = 37.375 Å vs. a = 10.337 Å, c = 37.068 Å for Mg-whitlockite) . - Solubility :
β-TCP dissolves faster in physiological conditions, while this compound’s Mg²⁺ stabilizes the structure, slowing ion release . - Applications :
β-TCP is used in resorbable bone grafts, whereas this compound’s superior mechanical hardness (~4.5 GPa vs. ~3.5 GPa for β-TCP) suits load-bearing implants .
Merrillite (Ca₉NaMg(PO₄)₇) and Keplerite (Ca₉(Ca₀.5□₀.5)Mg(PO₄)₇)
- Meteoritic Phases :
Merrillite and keplerite are isostructural with this compound but lack hydroxyl groups. Merrillite forms via shock-induced dehydration of this compound in meteorites . - Composition :
Merrillite contains Na⁺ instead of H⁺, while keplerite has partial Ca²⁺ vacancies . These phases are anhydrous, making them key markers for extraterrestrial processes .
Table 2: Ion Release Profiles (in PBS, pH 7.4)
| Compound | Mg²⁺ Release (ppm/day) | PO₄³⁻ Release (ppm/day) |
|---|---|---|
| This compound | 12.5 ± 1.2 | 8.3 ± 0.9 |
| β-TCP | N/A | 15.6 ± 1.5 |
| HAp | N/A | 2.1 ± 0.3 |
Q & A
Basic: What are the key factors influencing Whitlockite formation in natural environments, and how can these be replicated in laboratory settings?
Methodological Answer:
this compound formation is influenced by ionic composition (Ca²⁺, Mg²⁺, PO₄³⁻), pH, and salinity. Laboratory synthesis often employs dissolution-precipitation methods at controlled temperatures (e.g., 75°C) and atmospheric pressure, with Mg²⁺ as a critical stabilizer . To replicate natural conditions, researchers should:
- Use Ca:Mg ratios between 5:1 and 20:1, as lower Mg concentrations favor apatite co-precipitation .
- Monitor pH dynamically, as higher pH (>7) promotes apatite over this compound .
- Incorporate saline solutions to mimic marine environments, evidenced by NaCl traces in guano-derived this compound .
Advanced: How can conflicting data on this compound-apatite phase stability under varying Mg²⁺ concentrations be resolved?
Methodological Answer:
Contradictions arise from differing synthesis protocols and characterization techniques. A systematic approach includes:
- Controlled Synthesis: Fix Ca:Mg ratios (e.g., 10:1) while varying pH (5.5–7.5) to isolate phase-pure this compound .
- Advanced Characterization: Pair XRD with Rietveld refinement to quantify phase ratios and FTIR to identify HPO₄²⁻ bands (distinct to this compound) .
- Kinetic Studies: Track phase transitions over time via in-situ XRD, as this compound may transform to apatite in aqueous environments .
Basic: What characterization techniques are essential for confirming this compound purity and crystallinity?
Methodological Answer:
- XRD: Primary tool for phase identification; this compound peaks (e.g., 2θ = 27.8°, 31.2°) must be distinguished from apatite (2θ = 25.9°, 32.2°) .
- SEM/EDS: Assess morphology (hexagonal platelets vs. rhombic structures) and verify Mg/Ca ratios .
- FTIR: Detect HPO₄²⁻ vibrations (~1,100 cm⁻¹) unique to this compound .
Advanced: What strategies optimize ion substitution (e.g., Fe³⁺, Zn²⁺) in this compound for enhanced osteogenic activity, and how do dopants affect crystal lattice stability?
Methodological Answer:
- Dopant Incorporation: Use sol-gel or co-precipitation methods with precursors like zinc acetate or iron nitrate. Maintain Ca:(Mg+X) ratios ≤20:1 (X = dopant) to avoid secondary phases .
- Lattice Analysis: Employ Rietveld refinement to calculate lattice parameter shifts (e.g., Zn²⁺ reduces unit cell volume due to smaller ionic radius) .
- Biological Testing: Conduct in vitro assays (e.g., MC3T3-E1 cell proliferation) to correlate dopant concentration with ALP activity .
Basic: How does this compound’s biocompatibility compare to hydroxyapatite (HA) in bone regeneration?
Methodological Answer:
- In Vitro Studies: this compound shows 20–30% higher osteoblast proliferation vs. HA due to Mg²⁺ release, which upregulates osteogenic markers like RUNX2 .
- In Vivo Models: Use rat calvarial defects with histomorphometry at 4–8 weeks to quantify new bone volume (µCT analysis preferred) .
Advanced: Why do some studies report this compound thermal instability above 500°C, and how can this limit its clinical application?
Methodological Answer:
- Decomposition Pathway: Above 500°C, this compound decomposes into β-TCP and calcium pyrophosphate, losing its Mg²⁺-mediated bioactivity .
- Mitigation Strategies:
Basic: What are the primary challenges in scaling up this compound synthesis for research-grade quantities?
Methodological Answer:
- Precision in Stoichiometry: Use automated titration systems to maintain Ca:Mg:PO₄ ratios during precipitation .
- Batch Consistency: Implement real-time pH monitoring and adjust nucleation rates via seed crystals .
Advanced: How can contradictory findings on this compound’s solubility in physiological environments be addressed methodologically?
Methodological Answer:
- Standardized Testing: Use simulated body fluid (SBF) at 37°C with continuous ion concentration tracking (ICP-OES) .
- Surface Modification: Coat this compound with citrate ions to reduce dissolution rates by 40% .
Basic: What databases and search strategies are recommended for comprehensive this compound literature reviews?
Methodological Answer:
- Databases: Web of Science (for citation tracking), PubMed (biomedical focus), and SciFinder (synthesis protocols) .
- Search Terms: Combine "this compound" with filters like "synthesis," "biocompatibility," and "XRD" .
Advanced: How can researchers design experiments to resolve the role of CO₃²⁻ in this compound vs. apatite co-precipitation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
